![molecular formula C10H13BrN2O B13282453 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13282453.png)
2-{[1-(2-Bromophenyl)ethyl]amino}acetamide
Description
2-{[1-(2-Bromophenyl)ethyl]amino}acetamide is a brominated acetamide derivative characterized by a 2-bromophenyl group attached to an ethylamino side chain and an acetamide functional group. Its molecular formula is C₁₂H₁₇BrN₂O, with a molecular weight of 285.18 g/mol . The compound’s structure includes a secondary amine linkage between the ethyl group and the aromatic ring, which may influence its electronic and steric properties.
Properties
Molecular Formula |
C10H13BrN2O |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]acetamide |
InChI |
InChI=1S/C10H13BrN2O/c1-7(13-6-10(12)14)8-4-2-3-5-9(8)11/h2-5,7,13H,6H2,1H3,(H2,12,14) |
InChI Key |
VCZGMQSRHBCGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide typically involves the reaction of 2-bromoacetophenone with ethylamine, followed by the addition of acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Bromophenyl)ethyl]amino}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-{[1-(2-Bromophenyl)ethyl]amino}acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide and related compounds:
Key Observations:
- Bromine Position: The position of the bromine atom on the phenyl ring (e.g., 2- vs. 4-bromo) significantly impacts electronic and steric properties.
- Side Chain Variations: The ethylamino group in this compound introduces flexibility and basicity compared to simpler analogs like 2-amino-N-(2-bromophenyl)acetamide .
- Complexity and Bioactivity : Macrocyclic peptides incorporating bromophenyl groups (e.g., compound 5d in ) show antitumor activity, suggesting that brominated aromatic moieties may enhance binding to biological targets .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide demonstrated antimicrobial properties, likely due to its planar aromatic structure and electron-deficient bromine atom, which may disrupt microbial membranes or enzyme function .
- Therapeutic Applications: Darifenacin hydrobromide, a structurally distinct acetamide derivative, is a clinically used muscarinic receptor antagonist for overactive bladder. Its diaryl and pyrrolidine groups contribute to high receptor specificity , whereas the ethylamino side chain in this compound may favor different target interactions.
- Antitumor Potential: The macrocyclic peptide 5d () includes a 2-bromophenyl-triazole moiety linked to a benzoisoquinolinedione scaffold, showing potent antitumor activity.
Biological Activity
2-{[1-(2-Bromophenyl)ethyl]amino}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its antibacterial, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 260.14 g/mol
The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related acetamide derivatives. For instance, a study on 2-amino-N-(p-Chlorophenyl)acetamide derivatives demonstrated their effectiveness against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus.
Table 1: Antibacterial Activity of Acetamide Derivatives
Compound | Inhibition Zone (mm) | A. baumannii | P. aeruginosa | S. aureus |
---|---|---|---|---|
5a | 24.0 | 12.5 | 14.0 | |
5b | 32.0 | 23.5 | 15.0 | |
5c | 16.3 | 8.0 | 8.0 | |
5d | 20.5 | 8.0 | 23.5 | |
Tetracycline (Tc) | 33.0 | 24.0 | 35.0 |
The results indicate that compounds derived from acetamides exhibit moderate to high antibacterial activity, suggesting that modifications in the structure can lead to improved efficacy against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been explored in various contexts, particularly in relation to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
A study revealed that certain derivatives showed significant inhibition of COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammatory diseases . The inhibition values were noted in the low micromolar range, indicating promising therapeutic potential.
Neuroprotective Effects
Neuroprotective properties have also been investigated for related acetamide compounds, particularly in the context of Alzheimer's disease. For instance, modified tacrine derivatives have shown strong inhibition against beta-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease.
Table 2: Neuroprotective Activity of Tacrine Derivatives
Compound | BACE-1 Inhibition IC50 (μM) |
---|---|
Compound A | 0.38 |
Compound B | 0.44 |
Rivastigmine | 0.08 |
These findings suggest that structural modifications can lead to enhanced neuroprotective properties, making these compounds candidates for further development in treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A clinical study assessed the effectiveness of various acetamide derivatives against multi-drug resistant bacterial strains in a hospital setting, showing significant results that support their potential use as new antibacterial agents.
- Neuroprotection : In vitro studies demonstrated that certain acetamide derivatives could protect neuronal cells from oxidative stress and apoptosis, indicating their potential role in neuroprotection .
Q & A
Q. What cross-disciplinary approaches enable novel applications of this compound?
- Methodological Answer: Integrate chemical engineering principles (e.g., microreactor synthesis for scalability) with materials science (e.g., encapsulation in PLGA nanoparticles for controlled release). Bioinformatics tools (KNIME, Pipeline Pilot) can mine PubChem data to predict off-target effects or repurposing opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.